N,N-dimethyl-N'benzyloxyurea
Description
N,N-dimethyl-N'-benzyloxyurea is a substituted urea derivative characterized by a dimethyl group on one nitrogen atom and a benzyloxy group on the adjacent nitrogen. Structurally, it combines the urea backbone (NH₂–CO–NH₂) with modifications that enhance its pharmacological and chemical properties.
Synthesis typically involves substituting hydroxyurea (NH₂–CO–NHOH) with benzyl or substituted benzyl groups via nucleophilic substitution or coupling reactions. X-ray crystallography and spectrometry (e.g., NMR, IR) confirm the planar urea core and spatial arrangement of substituents .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,1-dimethyl-3-phenylmethoxyurea |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)11-14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
InChI Key |
GMRYIZAETGTMOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Critical Observations :
Substituent Impact on Activity: Benzyloxy vs. Phenyl: The benzyloxy group in N,N-dimethyl-N'-benzyloxyurea enhances lipophilicity compared to fenuron’s phenyl group, improving cellular uptake and antitumor potency . Amino Acid Esters: Derivatives with L-phenylalanine esters (e.g., compound 7e) show 2–3× higher activity than HU, attributed to improved intracellular retention and enzyme inhibition .
Mechanistic Divergence :
- Antitumor ureas (e.g., benzyloxyurea derivatives) primarily target DNA synthesis and apoptosis pathways, while herbicidal ureas (e.g., fenuron) disrupt plant electron transport chains .
Synthetic Accessibility :
- N,N-dimethyl-N'-benzyloxyurea is synthesized via direct benzylation of hydroxyurea, whereas pesticidal ureas (e.g., isoproturon) require multi-step alkylation/arylations .
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